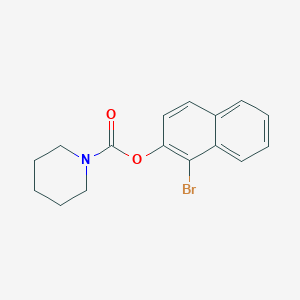

1-Bromo-2-naphthyl piperidinecarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-bromonaphthalen-2-yl) piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c17-15-13-7-3-2-6-12(13)8-9-14(15)20-16(19)18-10-4-1-5-11-18/h2-3,6-9H,1,4-5,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFHMOUCSHMXHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)OC2=C(C3=CC=CC=C3C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 2 Naphthyl Piperidinecarboxylate

Retrosynthetic Analysis of the 1-Bromo-2-naphthyl piperidinecarboxylate Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnection points are logically identified, leading to distinct synthetic strategies.

The most intuitive disconnection is at the ester linkage (C-O bond), separating the molecule into two key precursors: 1-Bromo-2-naphthol (B146047) and an activated form of a piperidinecarboxylic acid . This approach is attractive due to the widespread availability of methods for forming ester bonds.

A second, less conventional disconnection can be made at the Carbon-Bromine bond (C-Br) on the naphthalene (B1677914) ring. This implies a late-stage halogenation strategy, where the ester, 2-Naphthyl piperidinecarboxylate , is synthesized first, followed by regioselective bromination at the C1 position.

These two primary retrosynthetic pathways form the basis for the synthetic methodologies discussed in the subsequent sections.

Direct Esterification Approaches for 1-Bromo-2-naphthol and Piperidinecarboxylic Acids

The most direct route to this compound involves the formation of an ester bond between 1-Bromo-2-naphthol and a suitable piperidinecarboxylic acid derivative. This can be accomplished through several methods, primarily categorized by the use of condensing agents or catalysts.

Condensing Agent-Mediated Synthesis

Condensing agents are frequently employed to facilitate esterification under mild conditions by activating the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. tcichemicals.com For the synthesis of this compound, a piperidinecarboxylic acid would be treated with a condensing agent in the presence of 1-Bromo-2-naphthol.

One of the most common and effective methods involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). tcichemicals.com These reactions are often performed with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. tcichemicals.com The reaction would typically proceed in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. The choice of condensing agent can be critical for ease of purification, as the byproducts of EDC are water-soluble, simplifying their removal. tcichemicals.com

Table 1: Common Condensing Agents for Esterification

| Condensing Agent | Additive (Optional) | Typical Solvent | Key Feature |

|---|---|---|---|

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or DMAP | DCM, DMF | Water-soluble urea (B33335) byproduct, easy removal. tcichemicals.com |

| DCC (N,N'-dicyclohexylcarbodiimide) | HOBt or DMAP | DCM, THF | Insoluble dicyclohexylurea byproduct, removed by filtration. tcichemicals.com |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Base (e.g., DIPEA) | DMF, NMP | High reactivity, often used for sterically hindered substrates. |

This table presents a selection of common condensing agents and is not exhaustive.

Catalyst-Enabled Esterification Strategies

Catalytic methods provide an alternative to the use of stoichiometric condensing agents. Acid catalysis is a classic approach, often involving a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). mdpi.com In this scenario, 1-Bromo-2-naphthol and a piperidinecarboxylic acid would be heated in a suitable solvent with a catalytic amount of acid. To drive the equilibrium towards the ester product, water is typically removed continuously, often using a Dean-Stark apparatus.

More advanced catalysts have been developed for milder reaction conditions. For instance, 4-(dimethylamino)pyridine (DMAP) is a highly effective catalyst for acyl transfer reactions, particularly when used with acid anhydrides or acid chlorides. An alternative precursor, a piperidinecarbonyl chloride, could be reacted with 1-Bromo-2-naphthol in the presence of a base like triethylamine (B128534) or pyridine (B92270), with DMAP added as a nucleophilic catalyst.

Table 2: Catalysts for Esterification Reactions

| Catalyst | Reactant Types | Conditions | Mechanism |

|---|---|---|---|

| p-Toluenesulfonic Acid (p-TSA) | Carboxylic Acid + Alcohol | High Temperature, Water Removal | Fischer-Speier Esterification. mdpi.com |

| Sulfuric Acid (H₂SO₄) | Carboxylic Acid + Alcohol | High Temperature, Water Removal | Fischer-Speier Esterification. mdpi.com |

| 4-(Dimethylamino)pyridine (DMAP) | Acid Chloride/Anhydride + Alcohol | Mild, Room Temperature | Nucleophilic Catalysis. |

This table provides examples of catalysts used in esterification; conditions may vary based on specific substrates.

Alternative Synthetic Routes to this compound

Beyond direct esterification, alternative strategies based on different bond disconnections can be envisioned. These routes may offer advantages in terms of starting material availability or overcoming challenges associated with direct coupling.

Halogenation of 2-Naphthyl Piperidinecarboxylate

This approach follows the second retrosynthetic disconnection, where the ester is formed prior to halogenation. The synthesis would begin with the esterification of 2-naphthol (B1666908) with a piperidinecarboxylic acid, using the methods described in Section 2.2, to yield 2-Naphthyl piperidinecarboxylate .

Coupling Reactions Involving Bromonaphthalene and Piperidinecarboxylate Precursors

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions. While most commonly applied to C-C bond formation, variations for C-O bond formation exist, such as the Buchwald-Hartwig amination or related etherifications. A similar strategy could be hypothetically applied here.

This pathway would involve coupling a piperidinecarboxylate salt with a suitably activated bromonaphthalene derivative. For instance, a reaction between the sodium or potassium salt of a piperidinecarboxylic acid and 1,2-dibromonaphthalene could be envisioned. The greater lability of the bromine at the C2 position might allow for selective displacement by the carboxylate nucleophile, catalyzed by a copper or palladium complex. However, this route is speculative and likely challenging due to potential side reactions and the need for carefully tuned catalytic systems to favor C-O over potential C-C coupling or reactions at the second bromine. Research on organocatalyzed cross-coupling-like reactions of 1-bromo-2-naphthols has been explored for C-C bond formation, but similar C-O forming reactions for this specific ester are not widely reported. nih.govresearchgate.net

Optimization of Reaction Conditions and Process Efficiency for this compound Synthesis

Synthesis of 1-Bromo-2-naphthol:

The choice of solvent plays a critical role in the regioselective bromination of 2-naphthol. Research indicates that various solvents have been explored to optimize the yield of 1-Bromo-2-naphthol. For instance, in the bromination of 2-naphthol using sodium bromide and oxone, ethyl acetate (B1210297) is utilized as an extraction solvent for the crude product. chemicalbook.com Another method employing potassium bromide and hydrogen peroxide uses acetic acid as the reaction solvent, reporting a yield of 82% for 1-Bromo-2-naphthol. chemicalbook.com A patent for the preparation of 1-bromo-2-naphthol also describes using acetic acid as a solvent with potassium bromide and hydrogen peroxide, achieving a yield of 51% at 30°C. slideshare.net The same patent suggests that using ether as a solvent with sodium bromide and hydrogen peroxide at 45°C can lead to a yield of 90%. slideshare.net

The reaction kinetics are influenced by the solvent's ability to solvate the reactants and stabilize the transition state. In polar aprotic solvents, the bromination reaction can proceed efficiently. The reaction time for the synthesis of 1-Bromo-2-naphthol is often reported to be around 10 hours, followed by a cooling period to facilitate crystallization of the product. chemicalbook.comslideshare.net

Esterification to form this compound:

For the subsequent esterification step, the choice of solvent is crucial for ensuring the reactivity of the coupling agents and the solubility of the reactants. Common solvents for esterification reactions involving acyl chlorides include aprotic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane. researchgate.net These solvents are generally inert under the reaction conditions and facilitate the reaction between the alcohol (1-Bromo-2-naphthol) and the acyl chloride (piperidinecarbonyl chloride). The use of a base, such as triethylamine, is often necessary to neutralize the HCl generated during the reaction, and the choice of solvent must be compatible with this base. researchgate.net The reaction kinetics for such esterifications are typically rapid, often proceeding to completion within a few hours at room temperature or slightly elevated temperatures. researchgate.net

Table 1: Solvent Effects on the Synthesis of 1-Bromo-2-naphthol

| Brominating System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| KBr / H₂O₂ | Acetic Acid | 20 | 10 | 82 | chemicalbook.com |

| KBr / H₂O₂ | Acetic Acid | 30 | 10 | 51 | slideshare.net |

| NaBr / H₂O₂ | Ether | 45 | 10 | 90 | slideshare.net |

| NaBr / Oxone | Not specified | Overnight | Not specified | Not specified | chemicalbook.com |

Synthesis of 1-Bromo-2-naphthol:

Temperature is a critical parameter in the bromination of naphthols, influencing both the reaction rate and the selectivity. For the synthesis of 1-Bromo-2-naphthol from 2-naphthol, reactions are typically conducted at or below room temperature to control the regioselectivity and minimize the formation of dibrominated byproducts. One procedure specifies a reaction temperature of 20°C, which, after a 10-hour reaction time and subsequent cooling, yields 82% of the desired product. chemicalbook.com Another variation reports a yield of 51% when the reaction is carried out at 30°C. slideshare.net Increasing the temperature to 45°C in a different solvent system (ether) has been reported to increase the yield to 90%. slideshare.net These findings suggest that the optimal temperature is dependent on the specific solvent and brominating agent used.

Pressure is generally not a significant variable in these liquid-phase bromination reactions and is typically maintained at atmospheric pressure.

Esterification to form this compound:

The esterification of 1-Bromo-2-naphthol with a piperidine (B6355638) acyl chloride is also temperature-dependent. These reactions are often initiated at a low temperature (e.g., 0°C) to control the initial exothermic reaction, and then allowed to warm to room temperature or gently heated to ensure completion. researchgate.net A typical protocol might involve running the reaction at room temperature for several hours. researchgate.net Higher temperatures could potentially lead to side reactions or decomposition of the reactants or products.

As with the bromination step, the esterification is typically carried out at atmospheric pressure.

Table 2: Temperature Influence on the Yield of 1-Bromo-2-naphthol

| Brominating System | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| KBr / H₂O₂ | Acetic Acid | 20 | 82 | chemicalbook.com |

| KBr / H₂O₂ | Acetic Acid | 30 | 51 | slideshare.net |

| NaBr / H₂O₂ | Ether | 45 | 90 | slideshare.net |

Synthesis of 1-Bromo-2-naphthol:

The bromination of 2-naphthol to 1-Bromo-2-naphthol is typically achieved without the need for a metal-based catalyst. The reaction is facilitated by the choice of brominating agent and reaction conditions. However, the use of a phase-transfer catalyst could potentially improve the efficiency of the reaction, especially in biphasic systems, though specific examples for this reaction are not readily found in the literature.

Esterification to form this compound:

The esterification of 1-Bromo-2-naphthol can be facilitated by various catalysts. In a direct esterification with piperidinecarboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) is often used, sometimes in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org For reactions involving an acyl chloride, a stoichiometric amount of a base like triethylamine or pyridine is typically used to scavenge the generated HCl, which also acts as a catalyst for the reaction. researchgate.net

For more advanced and potentially more efficient catalytic systems, enzymatic catalysis presents a viable option. Lipases, such as Novozym 435, have been successfully employed for the esterification of aromatic alcohols. chemsynthesis.com This biocatalytic approach offers high selectivity and mild reaction conditions, which could be advantageous for the synthesis of the target compound. The development of solid acid catalysts also offers a green and reusable option for esterification reactions. rsc.org

Ligand design is more relevant for metal-catalyzed cross-coupling reactions. While not directly applicable to the proposed two-step synthesis, if an alternative route involving a cross-coupling reaction were to be considered (for instance, coupling of a di-brominated naphthalene with a piperidine derivative), the choice of ligand would be critical for achieving high yield and selectivity.

Scalability Considerations for this compound Production

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges and considerations for each step of the proposed synthetic route.

Synthesis of 1-Bromo-2-naphthol:

Reagent Handling and Cost: The use of reagents like oxone and hydrogen peroxide is common in large-scale synthesis. However, their handling requires appropriate safety measures due to their oxidizing nature. The cost-effectiveness of these reagents at a larger scale must also be evaluated.

Heat Management: The bromination of 2-naphthol is an exothermic reaction. Effective heat management is crucial on a large scale to prevent runaway reactions and control the formation of byproducts. This typically involves the use of jacketed reactors with efficient cooling systems.

Solvent Recovery: The use of solvents like acetic acid and ether necessitates a robust solvent recovery system to minimize environmental impact and reduce operational costs.

Esterification to form this compound:

Base and Solvent Selection: The use of bases like triethylamine requires careful handling and recovery. The choice of solvent will also impact the process economics and environmental footprint.

Purification: The final product will likely require purification by crystallization or chromatography. Scaling up chromatographic purification can be expensive and complex, so developing a robust crystallization procedure would be highly desirable for industrial production.

Process Safety: The use of acyl chlorides, which are often moisture-sensitive and corrosive, requires a controlled and dry environment to prevent decomposition and ensure worker safety.

Chemical Reactivity and Transformative Chemistry of 1 Bromo 2 Naphthyl Piperidinecarboxylate

Reactions Involving the Bromine Moiety on the Naphthalene (B1677914) Ring

The carbon-bromine bond on the naphthalene ring is a key site for chemical modification. Its reactivity is influenced by the electronic properties of the naphthalene system and the presence of the ortho-ester substituent.

Nucleophilic aromatic substitution (SNA_r) on aryl halides like 1-Bromo-2-naphthyl piperidinecarboxylate is generally challenging. The electron-rich nature of the naphthalene ring system disfavors the addition of a nucleophile, which is a key step in the S_NA_r mechanism. Unlike rings activated by strong electron-withdrawing groups, the unsubstituted naphthalene core does not sufficiently stabilize the intermediate Meisenheimer complex.

However, substitution can be achieved under specific conditions. For instance, studies on related compounds like 1-bromo-2-naphthol (B146047) have shown that nucleophilic substitution is possible. rsc.org The success of such reactions often depends on the nucleophilicity of the attacking species and the reaction conditions, which may include high temperatures or the use of specialized catalysts. For this compound, the piperidinecarboxylate group is not a strong electron-withdrawing group, meaning that forcing conditions would likely be required to effect a direct nucleophilic displacement of the bromine atom.

The bromine atom makes the compound an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgwikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. wikipedia.org this compound is expected to readily participate in this reaction. Research on analogous 1-bromo-2-naphthoate esters has demonstrated successful asymmetric Suzuki-Miyaura cross-couplings to produce axially chiral biaryl esters. rsc.org The reaction typically employs a palladium catalyst, a base, and a suitable solvent. The reactivity of the aryl bromide is generally high, allowing for coupling with a wide range of aryl- and vinylboronic acids or their ester derivatives. wikipedia.orgorganic-chemistry.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose | Citations |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [Pd(NHC)(sulfide)Cl₂] | Facilitates the catalytic cycle | rsc.orgorganic-chemistry.org |

| Ligand | PPh₃, PCy₃, PQXphos (chiral polymer) | Stabilizes the Pd center and influences reactivity/selectivity | rsc.orgorganic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the organoboron species for transmetalation | wikipedia.orgorganic-chemistry.org |

| Boron Reagent | Ar-B(OH)₂, Ar-B(OR)₂ | Source of the new carbon fragment | wikipedia.org |

| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and influences reaction rate | organic-chemistry.orgorganic-chemistry.org |

| Temperature | Room Temperature to >100 °C | Affects reaction kinetics | organic-chemistry.org |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.org This transformation involves a catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) species, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.org The reaction is typically carried out in the presence of a palladium catalyst and a base to neutralize the hydrogen bromide formed during the cycle. wikipedia.orgorganic-chemistry.org Given the reactivity of aryl bromides in Heck reactions, this compound should serve as a viable substrate for coupling with various alkenes, such as acrylates or styrenes. wikipedia.org

Table 2: Typical Conditions for Heck Reaction of Aryl Bromides

| Component | Examples | Purpose | Citations |

| Catalyst | Pd(OAc)₂, PdCl₂, Pd/C | Active catalyst source | wikipedia.orgorganic-chemistry.org |

| Ligand | PPh₃, P(o-tolyl)₃, Phosphine-free systems | Stabilizes catalyst, influences efficiency | wikipedia.orgorganic-chemistry.org |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes HBr byproduct, regenerates catalyst | wikipedia.org |

| Alkene | Styrene, n-Butyl acrylate, Ethylene | Coupling partner | wikipedia.orgorganic-chemistry.org |

| Solvent | DMF, Acetonitrile (B52724), NMP | Reaction medium | nih.gov |

| Temperature | 80 - 140 °C | Provides energy for reaction steps | wikipedia.org |

Sonogashira Coupling: The Sonogashira coupling is used to form a carbon-carbon bond between an aryl halide and a terminal alkyne. libretexts.orgwikipedia.org This reaction is characteristically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.org The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. libretexts.org this compound would be an excellent candidate for this reaction, enabling the introduction of an alkynyl substituent at the C1 position of the naphthalene ring. Copper-free Sonogashira protocols have also been developed. organic-chemistry.orgnih.gov

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Component | Examples | Purpose | Citations |

| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary cross-coupling catalyst | libretexts.orgorganic-chemistry.org |

| Cu Co-catalyst | CuI | Facilitates formation of acetylide | organic-chemistry.org |

| Ligand | PPh₃, N-Heterocyclic Carbenes (NHCs) | Stabilizes Pd, prevents catalyst decomposition | organic-chemistry.org |

| Base | Et₃N, Diisopropylamine (DIPA) | Acts as solvent and neutralizes HBr byproduct | wikipedia.orgorganic-chemistry.org |

| Alkyne | Phenylacetylene, Trimethylsilylacetylene | Coupling partner | wikipedia.org |

| Solvent | THF, DMF, Acetonitrile | Reaction medium | wikipedia.orgnih.gov |

| Temperature | Room Temperature to 100 °C | Affects reaction kinetics | organic-chemistry.org |

The removal of the bromine atom from this compound can be accomplished through various reductive debromination methods. This transformation yields the parent 2-naphthyl piperidinecarboxylate. One common approach is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a palladium catalyst, often on a carbon support (Pd/C).

Another strategy involves electrochemical reduction. Studies on 1-bromo-2-methylnaphthalene (B105000) have shown that the injection of an electron forms a radical anion, which subsequently undergoes cleavage of the carbon-bromine bond. mdpi.com A similar mechanism would be expected for this compound. Furthermore, proto-debromination can be achieved using organometallic reagents like butyllithium (B86547) (BuLi), which can selectively replace the bromine atom with hydrogen after a workup step. cardiff.ac.uk

Reactivity of the Ester Linkage within this compound

The ester functional group is another reactive center in the molecule, susceptible to nucleophilic acyl substitution reactions.

Esters can be cleaved back to their constituent carboxylic acid and alcohol through hydrolysis. chemguide.co.uk This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : In the presence of a dilute acid (e.g., H₂SO₄ or HCl) and an excess of water, the ester can be hydrolyzed to 1-bromo-2-naphthol and piperidinecarboxylic acid. The mechanism is the reverse of Fischer esterification and is an equilibrium process. libretexts.orgwikipedia.org Driving the reaction to completion requires using a large excess of water. chemguide.co.uk

Base-Catalyzed Hydrolysis (Saponification) : A more common and generally irreversible method for ester cleavage is saponification, which involves heating the ester with a strong base like sodium hydroxide (B78521) (NaOH). chemguide.co.ukmasterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which then expels the 1-bromo-2-naphtholate anion as a leaving group. The final products, after an acidic workup, are 1-bromo-2-naphthol and piperidinecarboxylic acid. The initial reaction with base is irreversible because the resulting carboxylate anion is deprotonated under the basic conditions, shifting the equilibrium entirely toward the products. wikipedia.orgmasterorganicchemistry.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org For this compound, this would involve exchanging the piperidine-derived alcohol portion with a different alcohol (R'-OH). Like hydrolysis, this reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification : An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by another alcohol. The reaction is an equilibrium, and the outcome is governed by the relative concentrations of the alcohols. wikipedia.orgmasterorganicchemistry.com

Base-Catalyzed Transesterification : A strong base, typically the alkoxide (R'O⁻) of the alcohol being introduced, can also catalyze the reaction. masterorganicchemistry.com The alkoxide acts as a potent nucleophile, attacking the ester carbonyl and proceeding through a tetrahedral intermediate to displace the original alkoxide group. masterorganicchemistry.com To drive the reaction to completion, the new alcohol is often used in large excess as the solvent. youtube.com

Table 4: Typical Catalysts for Transesterification

| Catalyst Type | Examples | Mechanism | Citations |

| Acid | H₂SO₄, TsOH | Protonation of carbonyl, increasing electrophilicity | wikipedia.orgmasterorganicchemistry.com |

| Base | NaOMe, NaOEt, KOH | Deprotonation of alcohol, increasing nucleophilicity | wikipedia.orgmasterorganicchemistry.com |

| Enzyme | Lipases | Formation of an acyl-enzyme intermediate | wikipedia.org |

Amidations and Reductions of the Ester Group

The ester functionality in this compound is a versatile handle for synthetic modifications, primarily through nucleophilic acyl substitution and reduction reactions.

Amidations: The ester can be converted to an amide by reacting it with a primary or secondary amine. This transformation, known as aminolysis, typically requires elevated temperatures or catalytic activation to proceed efficiently. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the ester, followed by the elimination of the naphthol leaving group. The resulting N-substituted piperidine-1-carboxamide (B458993) derivatives are of interest in medicinal chemistry due to the prevalence of the amide bond in biologically active molecules.

Reductions: The ester group can be selectively reduced to the corresponding primary alcohol, (1-bromo-2-naphthyl)methanol, using powerful reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, often carried out at low temperatures to prevent over-reduction. rsc.org The stoichiometry of the reducing agent is crucial to achieve selective reduction of the ester in the presence of the bromo-substituent. rsc.org Alternatively, lithium aluminium hydride (LiAlH₄) can also be employed, though it is a more potent and less selective reducing agent. The resulting alcohol can serve as a precursor for further functionalization. Stepwise reduction strategies can also be employed, where the ester is first reduced to the alcohol, which can then be isolated before any further reduction of other functional groups is attempted. rsc.org

| Reaction | Reagents and Conditions | Product | Notes |

| Amidation | R¹R²NH, heat or catalyst | 1-Bromo-2-naphthyl N,N-disubstituted-piperidine-1-carboxamide | R¹ and R² can be alkyl, aryl, or hydrogen. |

| Reduction | 1. DIBAL-H, Toluene, -78 °C to rt2. Aqueous workup | (1-Bromo-2-naphthyl)methanol | Selective reduction of the ester. rsc.org |

| Reduction | 1. LiAlH₄, THF, 0 °C to rt2. Aqueous workup | (1-Bromo-2-naphthyl)methanol | Potentially less selective than DIBAL-H. |

Chemical Transformations of the Piperidine (B6355638) Ring System in this compound

The piperidine ring in this compound offers opportunities for modification at the nitrogen atom as well as on the carbon framework of the ring itself.

The nitrogen atom of the piperidine ring, being a secondary amine derivative (after hypothetical cleavage of the ester), is nucleophilic and can participate in a variety of bond-forming reactions. However, in the context of the intact ester, the nitrogen's lone pair is delocalized into the carbonyl group, significantly reducing its nucleophilicity. Therefore, reactions directly on the nitrogen would typically be preceded by the cleavage of the carboxylate group. Assuming the piperidine is liberated, the following reactions are feasible.

N-alkylation: The free piperidine can be N-alkylated using alkyl halides or other electrophilic alkylating agents. This reaction proceeds via an SN2 mechanism and is a fundamental method for introducing alkyl substituents onto the nitrogen atom.

N-acylation: The piperidine nitrogen can be acylated using acyl chlorides or anhydrides to form the corresponding N-acylpiperidines. This reaction is typically rapid and is often carried out in the presence of a non-nucleophilic base to scavenge the acidic byproduct.

| Reaction | Reagents and Conditions | Product (from liberated piperidine) | Notes |

| N-alkylation | R-X (X = Cl, Br, I), Base (e.g., K₂CO₃) | N-Alkylpiperidine | R can be a primary or secondary alkyl group. |

| N-acylation | RCOCl or (RCO)₂O, Base (e.g., Pyridine) | N-Acylpiperidine | A common method for installing carbonyl-containing groups. |

The piperidine ring itself can undergo oxidative and reductive transformations, although these are less common than N-functionalization.

Oxidative Manipulations: Oxidation of the piperidine ring can lead to various products depending on the reagents and reaction conditions. Strong oxidizing agents can lead to ring opening or the formation of lactams. More controlled oxidation can potentially introduce unsaturation into the ring, leading to dihydropyridine (B1217469) or tetrahydropyridine (B1245486) derivatives.

Reductive Manipulations: The piperidine ring is already a saturated heterocycle and is therefore generally resistant to further reduction under standard catalytic hydrogenation conditions. nih.gov However, under forcing conditions, reductive cleavage of the C-N bonds could occur, though this is a high-energy process and not a typical synthetic strategy. The primary application of reduction in the context of piperidine chemistry is often the reduction of a precursor pyridine (B92270) ring to form the piperidine. nih.gov

| Reaction Type | Potential Reagents | Potential Products | Notes |

| Oxidation | Strong oxidants (e.g., KMnO₄, RuO₄) | Ring-opened products, Lactams | Often leads to complex mixtures. |

| Dehydrogenation | Dehydrogenation catalysts (e.g., Pd/C, high temp) | Dihydropyridine or Tetrahydropyridine derivatives | Requires significant energy input. |

Electrophilic Aromatic Substitution on the Naphthalene Ring of this compound

The naphthalene ring system is susceptible to electrophilic aromatic substitution (EAS). lumenlearning.commasterorganicchemistry.com The regiochemical outcome of such reactions on this compound will be directed by the electronic effects of the existing substituents: the bromo group at the C1 position and the piperidinecarboxylate group at the C2 position.

The bromo substituent is an ortho, para-directing deactivator. The piperidinecarboxylate group, being an ester, is a meta-directing deactivator. In naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophilic attack than the β-positions (2, 3, 6, 7).

Given the substitution pattern, the directing effects of the two groups will influence the position of the incoming electrophile. The bromo group at C1 will direct incoming electrophiles to the C4 and C5 positions. The ester group at C2 will direct to the C4 and C8 positions (meta to C2). The combined effect and the inherent reactivity of the naphthalene positions would likely favor substitution at the C4 position. However, steric hindrance from the adjacent substituents might also play a role, potentially favoring the C5 or C8 positions. The precise outcome would depend on the specific electrophile and reaction conditions. researchgate.netnih.gov

| Reaction | Reagents | Major Product(s) | Notes |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-4-nitro-2-naphthyl piperidinecarboxylate | Substitution at the C4 position is predicted to be a major outcome. lumenlearning.com |

| Halogenation | Br₂, FeBr₃ | 1,4-Dibromo-2-naphthyl piperidinecarboxylate | Further bromination is expected at an activated position. masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Bromo-4-acyl-2-naphthyl piperidinecarboxylate | Acylation is anticipated at the C4 position. |

| Sulfonation | SO₃, H₂SO₄ | 1-Bromo-2-(piperidine-1-carbonyloxy)naphthalene-4-sulfonic acid | Sulfonation is often reversible. lumenlearning.com |

Mechanistic Investigations in Reactions Involving 1 Bromo 2 Naphthyl Piperidinecarboxylate

Kinetic Studies of Key Transformation Pathways

To understand the reaction mechanisms of 1-Bromo-2-naphthyl piperidinecarboxylate, kinetic studies would be a fundamental first step. This would involve monitoring the rate of its key transformations, such as nucleophilic substitution or coupling reactions, under various conditions.

Hypothetical Data for a Kinetic Study:

A hypothetical study might investigate the reaction of this compound with a nucleophile (Nu) in a solvent like dimethylformamide (DMF). The reaction progress would be monitored over time to determine the rate law and the rate constant.

| [this compound] (M) | [Nu] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.0 x 10⁻⁵ |

| 0.2 | 0.1 | 2.0 x 10⁻⁵ |

| 0.1 | 0.2 | 1.0 x 10⁻⁵ |

In this hypothetical scenario, the data would suggest that the reaction is first-order with respect to this compound and zero-order with respect to the nucleophile. This could indicate a mechanism where the rate-determining step involves the dissociation of the bromide, potentially forming a naphthyl carbocation intermediate.

Isolation and Characterization of Reaction Intermediates

A critical aspect of mechanistic investigation is the detection and characterization of any transient species that are formed during the reaction. For reactions involving this compound, this could involve attempts to isolate or spectroscopically observe intermediates.

Techniques such as low-temperature nuclear magnetic resonance (NMR) spectroscopy, electron paramagnetic resonance (EPR) spectroscopy (for radical intermediates), or trapping experiments could be employed. For instance, if a reactive intermediate is suspected, adding a specific trapping agent to the reaction mixture could lead to the formation of a stable product that can be isolated and identified, thereby providing evidence for the nature of the intermediate.

Deuterium (B1214612) Labeling Experiments for Mechanistic Elucidation

Isotope labeling studies, particularly using deuterium, are a powerful tool for tracing the path of atoms throughout a reaction. nih.gov In the context of this compound, deuterium labeling could be used to probe various aspects of its reactivity.

For example, if a reaction involves the abstraction of a proton from the piperidine (B6355638) ring, synthesizing a deuterated version of the piperidine moiety and analyzing the deuterium distribution in the products could confirm the site of deprotonation. Similarly, if an elimination reaction were to occur on the naphthyl ring, specific deuterium labeling on the ring could reveal the stereochemistry and regiochemistry of the elimination process.

Example of a Hypothetical Deuterium Labeling Experiment:

| Experiment | Reactant | Observation | Mechanistic Implication |

| 1 | This compound | Product formation | Baseline reaction |

| 2 | 1-Bromo-2-naphthyl (2,6-dideuterio)piperidinecarboxylate | Deuterium retained in product | No deprotonation at the 2,6-positions of the piperidine ring |

Computational Support for Proposed Reaction Mechanisms

In modern chemistry, computational modeling plays a crucial role in supporting or refuting proposed reaction mechanisms. researchgate.netrsc.org Density Functional Theory (DFT) calculations could be used to model the reaction pathways of this compound.

These calculations can provide valuable information on:

The geometries and energies of reactants, transition states, and products.

The activation energies for different possible reaction pathways, helping to identify the most likely mechanism. researchgate.net

The electronic structure of intermediates, providing insight into their stability and reactivity.

For instance, computational studies could compare the energy barriers for a concerted nucleophilic aromatic substitution (SNAAr) pathway versus a stepwise pathway involving an intermediate. The pathway with the lower calculated activation energy would be considered the more plausible mechanism. researchgate.net

Derivatization and Analog Synthesis from 1 Bromo 2 Naphthyl Piperidinecarboxylate

Synthesis of Substituted Naphthalene (B1677914) Derivatives via Cross-Coupling Chemistry

The bromo-substituted naphthalene ring of the parent compound is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at the C1 position. These reactions are fundamental in medicinal chemistry and materials science for constructing complex aromatic systems. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. wikipedia.orgorganic-chemistry.orgyonedalabs.com The reaction of 1-Bromo-2-naphthyl piperidinecarboxylate with various aryl, heteroaryl, or alkyl boronic acids can yield a range of 1-substituted naphthalene derivatives. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. rsc.orgnih.gov For instance, using a palladium catalyst with sterically hindered phosphine (B1218219) ligands often proves effective for coupling with a variety of boronic esters. nih.gov

Buchwald-Hartwig Amination: To introduce nitrogen-based substituents, the Buchwald-Hartwig amination is the method of choice. This palladium-catalyzed reaction couples the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.orgatlanchimpharma.com This allows for the synthesis of a wide array of 1-amino-naphthalene derivatives from the parent compound, which are otherwise challenging to prepare. researchgate.net The reaction is compatible with a broad range of amines, including cyclic amines and anilines. researchgate.net

Sonogashira Coupling: For the introduction of alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org This method provides a direct route to 1-alkynyl-naphthalene derivatives, which can serve as precursors for more complex structures through subsequent transformations like cycloadditions or further couplings. rsc.orgnih.gov

Heck Reaction: The Heck reaction allows for the vinylation of the naphthalene core. It involves the palladium-catalyzed coupling of the aryl bromide with an alkene. organic-chemistry.orgyoutube.comlibretexts.org This reaction typically forms the trans-substituted alkene product and is a powerful tool for extending the carbon framework of the molecule. nih.govnih.gov

| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Product Class | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(OAc)₂, SPhos, K₃PO₄ | 1-Aryl-2-naphthyl piperidinecarboxylate | rsc.orgnih.gov |

| Buchwald-Hartwig | Secondary Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | 1-(Dialkylamino)-2-naphthyl piperidinecarboxylate | libretexts.orgresearchgate.net |

| Sonogashira | Terminal Alkyne (RC≡CH) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-Alkynyl-2-naphthyl piperidinecarboxylate | organic-chemistry.orgrsc.org |

| Heck | Alkene (CH₂=CHR') | Pd(OAc)₂, P(o-tol)₃, Et₃N | 1-(Alkenyl)-2-naphthyl piperidinecarboxylate | organic-chemistry.orgnih.gov |

Preparation of Modified Piperidinecarboxylate Analogues

The piperidine (B6355638) ring offers numerous opportunities for structural modification to explore structure-activity relationships. These modifications can range from simple alkylation or acylation at the nitrogen atom to more complex alterations of the ring itself.

Systematic modifications can include the introduction of substituents at various positions on the piperidine ring or the construction of bridged systems to constrain the conformation of the piperidine moiety. nih.gov For instance, the synthesis of bridged piperidine analogues, such as 2-azanorbornanes, can be achieved through multi-step synthetic sequences starting from appropriate precursors. nih.gov The synthesis of polysubstituted piperidines can be accomplished through various methods, including diastereoselective epoxidation of tetrahydropyridine (B1245486) intermediates followed by regioselective ring-opening. nih.gov Modern organocatalytic methods also allow for the enantioselective synthesis of highly functionalized piperidines. nih.govnih.gov

| Modification Strategy | Synthetic Approach | Resulting Analogue Type | Reference |

|---|---|---|---|

| N-Alkylation/Acylation | Reaction with alkyl halides or acyl chlorides | N-Substituted piperidine derivatives | nih.gov |

| Ring Substitution | Synthesis from substituted piperidone precursors | C-Substituted piperidine analogues | researchgate.net |

| Bridged Analogues | Multi-step synthesis involving intramolecular cyclizations | Conformationally restricted polycyclic piperidines (e.g., nortropanes) | nih.gov |

| Ring Isosteres | Synthesis of analogues with alternative heterocyclic rings (e.g., pyrrolidine) | Heterocyclic bioisosteres | nih.gov |

Construction of Complex Polycyclic Structures Utilizing this compound as a Building Block

The title compound can serve as a versatile building block for the synthesis of more complex, fused polycyclic systems. The naphthalene and piperidine moieties can both participate in annulation reactions to build additional rings.

One approach involves the elaboration of substituents introduced via cross-coupling. For example, a 1-alkynyl-naphthalene derivative, synthesized via Sonogashira coupling, could undergo an intramolecular cycloaddition with a suitable dienophile tethered to the piperidine nitrogen, leading to complex polycyclic alkaloids. Another strategy involves using the inherent reactivity of the naphthalene ring system. Annulation reactions can be performed on the naphthalene core to construct larger polyaromatic systems. nih.govresearchgate.net For instance, a three-component coupling reaction involving an isoindole intermediate could be adapted to build complex naphthalene derivatives. nih.gov The combination of a functionalized naphthalene and a conformationally rigid piperidine, such as a bridged analogue, can lead to novel chemical entities with unique three-dimensional structures. nih.gov

Chiral Analog Synthesis and Resolution Strategies

Given the potential for chirality in the piperidine ring, controlling the stereochemistry is a critical aspect of analog synthesis. This can be achieved through asymmetric synthesis of the piperidine fragment or by resolution of a racemic mixture of the final compound.

Asymmetric Synthesis: Enantioselective synthesis provides direct access to chirally pure piperidine derivatives. umich.edunih.gov Catalytic asymmetric methods, such as those using chiral phosphoric acids, can facilitate the enantioselective cyclization of unsaturated precursors to form functionalized chiral piperidines. umich.edu Another approach involves the use of chiral auxiliaries derived from amino acids like phenylglycinol, which can direct the stereoselective alkylation of lactam intermediates to produce 3,3-disubstituted piperidines. researchgate.netacs.org

Chiral Resolution: When a racemic mixture is produced, chiral resolution is necessary to separate the enantiomers.

Diastereomeric Salt Formation: This classical method involves reacting the racemic piperidine (if it contains a basic nitrogen) or a hydrolyzed carboxylate with a chiral resolving agent, such as dibenzoyl-L-tartaric acid or (S)-mandelic acid, to form diastereomeric salts that can be separated by crystallization. google.compharmtech.com

Kinetic Resolution: This technique uses a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemate. nih.gov For example, enzyme-catalyzed kinetic resolution of piperidine esters or enantioselective acylation can be used to separate the enantiomers, yielding one enantiomer as the unreacted starting material and the other as the acylated product. nih.govwhiterose.ac.uk

Chiral Chromatography: Direct separation of enantiomers can be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase. Menthyl esterification can be used to create diastereomers that are more easily separated by chromatography, with the chiral auxiliary being removed afterward. beilstein-journals.org

| Method | Description | Key Reagents/Techniques | Reference |

|---|---|---|---|

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or auxiliaries. | Chiral phosphoric acid catalysts, phenylglycinol-derived lactams. | umich.eduacs.org |

| Diastereomeric Salt Formation | Separation of diastereomeric salts formed with a chiral resolving agent. | Dibenzoyl-L-tartaric acid, (R)-mandelic acid. | google.com |

| Kinetic Resolution | Enantioselective reaction that preferentially converts one enantiomer. | Chiral catalysts, enzymes (lipases), enantioselective acylation agents. | nih.govwhiterose.ac.uk |

| Chiral Chromatography | Direct separation of enantiomers on a chiral stationary phase. | Chiral HPLC columns, derivatization with chiral tags (e.g., L-menthol). | beilstein-journals.org |

Advanced Spectroscopic and Structural Elucidation Studies of 1 Bromo 2 Naphthyl Piperidinecarboxylate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1-Bromo-2-naphthyl piperidinecarboxylate in solution. nih.gov It provides critical insights into the molecule's conformation, which is the specific three-dimensional arrangement of its atoms, and its configuration. NMR can distinguish between different conformers, such as the chair and boat forms of the piperidine (B6355638) ring, and determine their relative populations. copernicus.orgresearchgate.net

The analysis of both ¹H and ¹³C NMR spectra allows for the assignment of every proton and carbon in the molecule. mdpi.com For the piperidine ring, the chemical shifts and, more importantly, the proton-proton coupling constants (³J_HH) are indicative of its conformation. In a chair conformation, axial and equatorial protons have distinct chemical shifts and coupling patterns. researchgate.net The orientation of the bulky 1-bromo-2-naphthyl carboxylate group (whether axial or equatorial) can be determined by observing its influence on the chemical shifts of the piperidine protons through anisotropic effects. researchgate.net

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the structural assignments. mdpi.comprinceton.edu Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, providing definitive evidence for the preferred conformation of the piperidine ring and the spatial relationship between the piperidine and naphthyl moieties. copernicus.org

Advanced Mass Spectrometry Techniques (e.g., MS/MS, HRMS) for Fragmentation Pathway Elucidation

Advanced mass spectrometry (MS) techniques, particularly High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), are essential for confirming the molecular formula and elucidating the fragmentation pathways of this compound. mdpi.comnih.gov HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. mdpi.com

MS/MS experiments, which involve the isolation and subsequent fragmentation of the molecular ion, offer detailed structural information. researchgate.net The fragmentation pattern is characteristic of the molecule's structure, with cleavage occurring at the weakest bonds. For this compound, key fragmentation pathways would likely involve the piperidine ring, the ester linkage, and the bromo-naphthyl group. scielo.br

Common fragmentation patterns for piperidine-containing compounds include the loss of the entire piperidine ring or its fragmentation via ring-opening mechanisms. nih.govrhhz.net The ester group is prone to cleavage, leading to the formation of ions corresponding to the acylium cation ([M - piperidine]⁺) and the piperidinyl radical, or the naphthoxide ion. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), results in doublet peaks for all bromine-containing fragments, which is a powerful diagnostic tool. nist.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Complex Reaction Mixtures

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful method for identifying the functional groups present in this compound. nih.govmdpi.com These techniques are complementary; FT-IR is sensitive to polar bonds and hetero-nuclear functional groups, while Raman is more sensitive to non-polar and homo-nuclear bonds. thermofisher.comsurfacesciencewestern.com This synergy is valuable for analyzing complex reaction mixtures, allowing for the monitoring of reactants and the formation of the product. researchgate.net

The FT-IR spectrum of the title compound would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretch. mdpi.com Other key bands include the C-O stretching vibrations of the ester, C-N stretching of the piperidine, aromatic C=C and C-H stretching of the naphthalene (B1677914) ring, and aliphatic C-H stretching of the piperidine ring. libretexts.org The C-Br stretch appears at lower frequencies, typically in the far-infrared region. researchgate.net

Raman spectroscopy provides complementary information. The aromatic ring vibrations of the naphthalene moiety often produce strong Raman signals. nih.gov The symmetric vibrations of the molecule, which might be weak in the IR spectrum, can be prominent in the Raman spectrum, providing a more complete vibrational profile of the molecule. spectroscopyonline.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides atomic-resolution data, including exact bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's geometry. growingscience.com

A single-crystal X-ray diffraction experiment would reveal the solid-state conformation of the piperidine ring, which is expected to adopt a chair conformation to minimize steric strain. researchgate.net It would also precisely define the orientation of the 1-bromo-2-naphthyl group relative to the piperidine ring. Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which govern the supramolecular architecture of the crystal lattice. This information is invaluable for understanding the physical properties of the solid material.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives

Circular Dichroism (CD) spectroscopy is a specialized technique used to study chiral molecules, which are molecules that are non-superimposable on their mirror images. While this compound itself is not chiral, chiral derivatives can be readily synthesized, for example, by using a substituted, chiral piperidine ring or by creating conditions for atropisomerism in related binaphthyl systems. cas.cz CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral molecules in solution. nih.gov

For a chiral derivative of this compound, the naphthalene moiety acts as a strong chromophore. The interaction of this chromophore with a nearby chiral center would induce a CD signal. The resulting CD spectrum, characterized by positive or negative peaks known as Cotton effects, is a unique fingerprint of the stereochemistry of the molecule. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to simulate the CD spectrum, and the comparison between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (R or S) of the chiral centers. researchgate.net

Table of Mentioned Chemical Compounds

Computational and Theoretical Chemical Studies of 1 Bromo 2 Naphthyl Piperidinecarboxylate

Quantum Mechanical (QM) Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic distribution, molecular geometry, and energetic landscape, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 1-Bromo-2-naphthyl piperidinecarboxylate. researchgate.netnih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms (the ground state geometry) by minimizing the electronic energy of the molecule.

A typical DFT study of this compound would involve geometry optimization using a functional such as B3LYP, which has been shown to provide reliable results for organic molecules. nih.govresearchgate.net The choice of basis set, such as 6-311++G(d,p), is also critical for obtaining accurate electronic structures and energies. nih.gov The optimization process yields key geometric parameters like bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, these calculations provide the total electronic energy, enthalpy, and Gibbs free energy of the molecule, which are essential for assessing its thermodynamic stability. nih.gov

Table 1: Theoretical Geometric and Energetic Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Value |

| Selected Bond Lengths (Å) | |

| C(naphthyl)-Br | 1.905 |

| C(naphthyl)-O | 1.362 |

| C=O | 1.210 |

| O-C(piperidine) | 1.458 |

| N(piperidine)-C(ester) | 1.355 |

| **Selected Bond Angles (°) ** | |

| Br-C(naphthyl)-C | 119.8 |

| C(naphthyl)-O-C(ester) | 117.5 |

| O=C(ester)-O | 124.3 |

| C(ester)-N(piperidine)-C | 118.9 |

| Energetic Properties | |

| Total Electronic Energy (Hartree) | -2345.6789 |

| Enthalpy (Hartree) | -2345.5432 |

| Gibbs Free Energy (Hartree) | -2345.6111 |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the type of information obtained from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). researchgate.netlibretexts.org The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The spatial distribution of the HOMO would indicate regions of high electron density, likely centered on the naphthalene (B1677914) ring and the oxygen atoms of the carboxylate group, making these areas susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl carbon and the brominated carbon of the naphthalene ring, highlighting these as potential sites for nucleophilic attack.

Table 2: Calculated Frontier Molecular Orbital Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Energy Gap (ΔE) | 5.62 |

Note: This data is theoretical and serves as an example of FMO analysis results.

Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution

While QM calculations provide a static picture of a molecule in the gas phase, its behavior in solution can be significantly different due to interactions with solvent molecules and its inherent flexibility. Molecular Dynamics (MD) simulations are a powerful computational tool to study the dynamic nature of molecules over time, providing insights into their conformational preferences in a condensed phase. researchgate.net

An MD simulation of this compound would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent) and solving Newton's equations of motion for every atom in the system. This simulation would track the trajectory of the molecule over nanoseconds, revealing the different shapes (conformers) it can adopt and the relative time it spends in each conformation. This analysis is crucial for understanding how the molecule might interact with biological receptors, as its conformation can dictate its binding affinity. The piperidine (B6355638) ring, in particular, can exist in various chair and boat conformations, and the orientation of the naphthyl and carboxylate groups can also vary, all of which can be explored through MD simulations.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for characterizing a newly synthesized compound or for confirming its structure.

DFT calculations can be used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com By calculating the magnetic shielding tensors of each nucleus in the optimized geometry, the chemical shifts can be estimated with a reasonable degree of accuracy, often within 0.2 ppm for 1H and 2 ppm for 13C. nih.gov These predicted spectra can be compared with experimental data to aid in the assignment of peaks. youtube.comrsc.org

Similarly, the vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands observed in an Infrared (IR) spectrum. uhcl.edu By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular functional groups, such as the C=O stretch of the carboxylate, the C-Br stretch, and various vibrations associated with the naphthalene and piperidine rings.

Table 3: Predicted Spectroscopic Data for this compound

| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted IR Vibrational Frequencies (cm⁻¹) |

| Naphthyl-H: 7.5-8.2 | C=O stretch: 1725 |

| Piperidine-H (axial): 1.5-1.8 | C-O stretch: 1250 |

| Piperidine-H (equatorial): 2.0-2.4 | C-N stretch: 1100 |

| Piperidine-H (adjacent to N): 3.5-3.8 | C-Br stretch: 650 |

| Aromatic C-H stretch: 3050-3100 |

Note: The spectroscopic data provided is hypothetical and for illustrative purposes.

Computational Docking and Molecular Modeling Studies of Ligand-Receptor Interactions (focused on theoretical binding mechanisms)

Given that piperidine and naphthalene scaffolds are present in many biologically active compounds, it is plausible that this compound could interact with specific biological targets. nih.govnih.gov Computational docking is a technique used to predict the preferred orientation of a molecule (the ligand) when bound to a receptor, typically a protein.

A docking study would involve computationally placing this compound into the binding site of a target receptor and scoring the different binding poses based on factors like intermolecular forces (hydrogen bonds, hydrophobic interactions, van der Waals forces) and the conformational energy of the ligand. This can help identify potential biological targets and provide a theoretical model of the binding mechanism. For instance, the naphthalene group might engage in π-π stacking interactions with aromatic amino acid residues in the binding pocket, while the carbonyl oxygen could act as a hydrogen bond acceptor. The bromine atom could also participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Activities (purely theoretical)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While a single compound cannot be used to build a QSAR model, it can be evaluated using a pre-existing model.

For a hypothetical scenario, if a QSAR model for a particular biological activity (e.g., inhibition of a specific enzyme) has been developed for a series of related piperidine carboxylates, this compound could be assessed using this model. The model would use various calculated molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties) to predict the activity of the new compound. This type of analysis is purely theoretical but can be a valuable tool in the early stages of drug discovery for prioritizing compounds for synthesis and testing. For example, a QSAR model might predict that the presence of a bulky, hydrophobic group at the 2-position of the naphthyl ring and a halogen at the 1-position could enhance a particular hypothetical activity.

Applications of 1 Bromo 2 Naphthyl Piperidinecarboxylate in Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The primary application of 1-Bromo-2-naphthyl piperidinecarboxylate in the synthesis of complex molecules lies in its capacity to participate in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond on the naphthalene (B1677914) ring is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the assembly of intricate molecular architectures. nih.gov

One of the most powerful methods for C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. nih.gov In this context, this compound can be coupled with a wide array of organoboron reagents, such as boronic acids or esters, to introduce new aryl, heteroaryl, alkyl, or alkenyl substituents at the 1-position of the naphthalene ring. nih.govrsc.org This reaction is known for its mild conditions and tolerance of various functional groups, making it a robust tool for late-stage diversification in the synthesis of complex targets. nih.govnih.gov

Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org this compound could serve as the aryl halide partner, reacting with a diverse range of primary and secondary amines to yield N-arylated products. nih.govnih.gov This method is of particular importance in medicinal chemistry, as the resulting arylamine structures are prevalent in many biologically active compounds. nih.gov

The following table illustrates typical conditions for such cross-coupling reactions involving bromo-aromatic substrates.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Yield |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or PPh₃ | K₂CO₃ or Cs₂CO₃ | Toluene, Dioxane, or DMF/H₂O | Good to Excellent |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP or tBuBrettPhos | NaOtBu or LHMDS | Toluene or THF | Moderate to Good |

This is an interactive data table. Click on the headers to sort.

Potential as a Precursor for Novel Ligands in Asymmetric Catalysis

The structure of this compound makes it an intriguing starting material for the synthesis of novel chiral ligands for asymmetric catalysis. The 1,2-disubstituted naphthalene scaffold is a core component of highly successful ligands such as 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). nih.gov The axial chirality of such biaryl systems is crucial for inducing enantioselectivity in a wide range of metal-catalyzed reactions.

Through a cross-coupling reaction, the bromo group of this compound can be replaced with a phosphine-containing moiety. Subsequent synthetic manipulations could then lead to the formation of a binaphthyl system. The piperidinecarboxylate portion of the molecule could also be modified to introduce additional stereocenters or coordinating groups, thereby creating a new class of bidentate or tridentate ligands. The synthesis of such polysubstituted naphthols is an area of active research. bohrium.comresearchgate.net These new ligands could find applications in asymmetric hydrogenation, hydroformylation, or other stereoselective transformations.

Role in the Development of New Synthetic Methodologies

Substrates like this compound are valuable tools for the development and expansion of new synthetic methodologies. The presence of multiple functional groups allows for the exploration of chemoselectivity and the design of cascade or tandem reactions. nih.gov For instance, a one-pot sequence could involve an initial cross-coupling at the bromo position, followed by a transformation involving the piperidinecarboxylate ester.

Furthermore, this compound could be employed to probe the limits and substrate scope of newly developed catalytic systems. The steric hindrance around the bromine atom, imposed by the adjacent piperidinecarboxylate group, presents a challenge that new, highly active catalysts must overcome. Successful coupling reactions with such a substrate would demonstrate the robustness and utility of a new catalytic method. The development of palladium-catalyzed cascade reactions is a significant area of modern organic synthesis. bohrium.com

Applications in Materials Chemistry

The rigid and aromatic nature of the naphthalene unit in this compound suggests its potential utility in materials chemistry. The incorporation of such planar aromatic structures into polymers or other materials can significantly influence their thermal, mechanical, and photophysical properties.

Via polymerization reactions, where the bromo-group acts as a handle for forming polymer chains (e.g., through Suzuki polymerization), materials with high thermal stability and potentially interesting electronic properties could be synthesized. The piperidinecarboxylate moiety could be used to tune the solubility and processing characteristics of the resulting polymers or to introduce sites for post-polymerization modification. Cross-coupling reactions have been influential in the field of materials science and polymer chemistry. researchgate.net

Fundamental Biochemical and Mechanistic Interaction Studies of 1 Bromo 2 Naphthyl Piperidinecarboxylate

In Vitro Studies of Molecular Target Binding and Affinity

To determine the biological targets of 1-bromo-2-naphthyl piperidinecarboxylate, a primary approach involves a battery of in vitro binding assays. These experiments are crucial for identifying potential receptors, enzymes, or other biomolecules with which the compound interacts and for quantifying the strength of these interactions.

A standard method is the use of receptor binding assays . In these assays, a radiolabeled or fluorescently tagged ligand with known affinity for a specific receptor is competed against by the test compound, this compound. The degree to which the test compound displaces the labeled ligand indicates its binding affinity, often expressed as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). These assays can be performed using isolated cell membranes expressing the target receptor or with purified receptors.

Similarly, enzyme inhibition kinetics are employed to investigate whether this compound acts as an inhibitor of specific enzymes. By measuring the rate of an enzymatic reaction in the presence of varying concentrations of the compound, researchers can determine the IC50 value and elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

A hypothetical data table representing the kind of results generated from such screening is presented below.

Interactive Data Table: Hypothetical Molecular Target Binding Profile of this compound

| Molecular Target | Assay Type | Ligand/Substrate | Ki (nM) | IC50 (nM) |

| Receptor X | Radioligand Binding | [3H]-Ligand A | 150 | 250 |

| Enzyme Y | Enzyme Inhibition | Substrate B | - | 75 |

| Ion Channel Z | Patch Clamp | - | - | >10,000 |

This table is for illustrative purposes only and does not represent actual experimental data.

Mechanistic Elucidation of Biochemical Processes

Once a primary molecular target is identified, subsequent studies would focus on elucidating the downstream biochemical processes influenced by the binding of this compound. This involves a deeper investigation into the signaling pathways or enzymatic cascades affected by the compound.

For instance, if the compound binds to a G-protein coupled receptor (GPCR), researchers would investigate its effect on second messenger systems, such as cyclic AMP (cAMP) or inositol phosphate pathways. This is often accomplished using cell-based assays that measure changes in the levels of these second messengers following treatment with the compound.

If the target is an enzyme, studies would explore the consequences of its inhibition on the broader metabolic or signaling network. This could involve measuring the accumulation of the enzyme's substrate or the depletion of its product within a cellular system.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For this compound, this would involve the synthesis of a series of analogues with systematic modifications to its core structure.

Key structural features that would be explored include:

The position of the bromo substituent on the naphthyl ring.

The nature of the ester linkage .

Substitutions on the piperidine (B6355638) ring .

Each of these analogues would be subjected to the same in vitro binding and functional assays as the parent compound. By comparing the activities of these modified compounds, researchers can deduce which chemical moieties are essential for target binding and efficacy. This information is critical for the rational design of more potent and selective compounds.

Interactive Data Table: Hypothetical SAR of this compound Analogues

| Compound | Modification | Target X Ki (nM) | Enzyme Y IC50 (nM) |

| Parent Compound | - | 150 | 75 |

| Analogue 1 | Bromo at position 4 | 800 | 500 |

| Analogue 2 | Methyl ester instead of piperidinecarboxylate | >10,000 | >10,000 |

| Analogue 3 | N-methyl on piperidine | 120 | 60 |

This table is for illustrative purposes only and does not represent actual experimental data.

Exploration of Metabolism Pathways

Understanding the metabolic fate of a compound is crucial for its development. In vitro metabolism studies provide the first insights into how a compound might be transformed in a biological system.

These studies typically utilize simplified in vitro systems, such as liver microsomes or hepatocytes , which contain the primary drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. By incubating this compound with these systems and analyzing the resulting mixture using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can identify potential metabolites.

Common metabolic transformations that would be investigated include:

Oxidation of the naphthyl or piperidine rings.

Hydrolysis of the ester bond.

Conjugation with molecules like glucuronic acid or sulfate.

Identifying the specific CYP isoforms responsible for the metabolism is often achieved by using a panel of recombinant human CYP enzymes or by employing selective chemical inhibitors of specific CYPs.

Future Research Directions and Opportunities for 1 Bromo 2 Naphthyl Piperidinecarboxylate Research

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future research into the synthesis of 1-Bromo-2-naphthyl piperidinecarboxylate is likely to focus on developing more efficient, selective, and sustainable methodologies. While classical esterification methods—reacting a derivative of piperidinecarboxylic acid with 1-bromo-2-naphthol (B146047)—provide a foundational approach, there is considerable room for innovation. The precursor, 1-bromo-2-naphthol, can itself be synthesized from 2-naphthol (B1666908) using reagents like sodium bromide and oxone in a solvent-free grinding method, pointing towards greener starting material preparation. slideshare.net

Key areas for future synthetic exploration include:

Catalyst Development : Moving beyond traditional acid or base catalysis, the use of organocatalysts or transition-metal catalysts could offer higher yields and selectivity under milder conditions. This aligns with broader trends in organic synthesis that aim to reduce energy consumption and waste.

Flow Chemistry : Implementing continuous flow synthesis could enhance reaction efficiency, safety, and scalability. This approach allows for precise control over reaction parameters, potentially minimizing byproduct formation and simplifying purification.

Green Solvents : Investigating the use of bio-based or recyclable solvents instead of conventional volatile organic compounds (VOCs) would significantly improve the environmental footprint of the synthesis.

Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. This could involve exploring one-pot reactions where the formation of the naphthol or piperidine (B6355638) moiety is immediately followed by the esterification step, avoiding the isolation of intermediates. Research into the synthesis of naphthalene (B1677914) derivatives from isoquinolines showcases novel strategies for building the core structure, which could inspire more atom-economical pathways. nih.gov

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Potential Reagents | Key Advantages | Research Focus |

| Organocatalysis | DMAP, Proline derivatives | Metal-free, low toxicity, mild conditions | Catalyst loading optimization, enantioselective versions |